N-(Allyloxycarbonyl)ethanolamine

Description

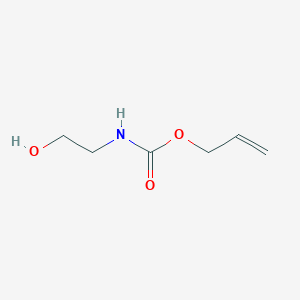

N-(Allyloxycarbonyl)ethanolamine is a derivative of ethanolamine (2-aminoethanol) where the amine group is protected by an allyloxycarbonyl (Alloc) group. This compound is synthesized by reacting ethanolamine with allyloxycarbonyl chloride (Alloc-Cl) in the presence of a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to yield the Alloc-protected ethanolamine (Fig. 1) . The Alloc group is widely used in organic synthesis as a temporary protecting group for amines due to its stability under acidic and basic conditions and its selective removal via palladium-catalyzed deprotection .

Properties

IUPAC Name |

prop-2-enyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-5-10-6(9)7-3-4-8/h2,8H,1,3-5H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCJRYESIQCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393189 | |

| Record name | N-(Allyloxycarbonyl)ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66471-00-9 | |

| Record name | N-(Allyloxycarbonyl)ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Allyloxycarbonyl)ethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Allyloxycarbonyl)ethanolamine can be synthesized by reacting ethanolamine with allyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Allyloxycarbonyl)ethanolamine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate protecting group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(Allyloxycarbonyl)ethanolamine is employed as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to introduce the Alloc group allows for selective protection of amino groups during multi-step synthesis processes. This selectivity is vital for creating complex molecules with multiple functional groups.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties, particularly in the treatment of metabolic disorders such as diabetes and obesity. The compound's structure allows it to interact with biological targets effectively.

Case Study: Therapeutic Applications

A study highlighted the use of aryl ethanolamines, including derivatives of this compound, in targeting β3-adrenergic receptors. These compounds demonstrated significant potential in managing conditions like hyperglycemia, showcasing their therapeutic relevance .

Bioconjugation Techniques

This compound plays a critical role in bioconjugation strategies, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic agents.

Table 2: Bioconjugation Applications

Mechanism of Action

The mechanism of action of N-(Allyloxycarbonyl)ethanolamine primarily involves its role as a protecting group. The carbamate group masks the amine functionality, preventing unwanted reactions during synthesis. The allyloxy group can participate in various chemical reactions, enabling the attachment of different functionalities to the molecule.

Comparison with Similar Compounds

Key Structural Features :

- Ethanolamine backbone: A primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons.

- Alloc protection : The allyloxycarbonyl moiety (-O-CO-O-CH₂-CH=CH₂) replaces the hydrogen on the amine, forming a carbamate linkage.

Structural Analogues of Ethanolamine Derivatives

Ethanolamine derivatives are categorized based on modifications to the amine or hydroxyl groups. Below is a systematic comparison:

N-Acylethanolamines

These compounds feature an acyl group (-CO-R) attached to the amine. Examples include:

Key Differences :

- Functional group: N-Acylethanolamines have amide bonds (-CO-NH-), whereas this compound has a carbamate (-O-CO-NH-).

- Stability : Amides (N-acyl) are hydrolytically stable, while carbamates (Alloc) are cleavable under specific conditions (e.g., Pd⁰ catalysis) .

N,O-Diacylethanolamines

These derivatives have both amine and hydroxyl groups acylated. For example:

- N,O-Didecanoylethanolamine: Synthesized via enzymatic acylation of ethanolamine with decanoic acid. Used as emulsifiers in cosmetics and pharmaceuticals due to stable amide linkages .

- Thermal Stability: TGA data for similar compounds show decomposition above 200°C, contrasting with this compound, which exhibits two thermal decomposition events at lower temperatures (Fig. 6 in ) .

Nitroso Derivatives

N-Nitrosoethanolamines, such as N-Nitrosoallylethanolamine (CAS 91308-69-9), are carcinogenic compounds formed via nitrosation. These differ starkly from this compound:

- Structure: Nitroso group (-NO) replaces the Alloc moiety.

- Toxicity: Classified as carcinogens in rodent studies, unlike the non-toxic Alloc derivative .

Physicochemical Properties

Chromatographic Behavior

- This compound: Expected to elute earlier than ethanolamine in gas chromatography due to higher molecular weight and reduced hydrogen bonding (cf. Supelcowax 10 column data in ) .

- N-Acylethanolamines: Higher logP values (e.g., 7.02 for linoleoyl ethanolamide) result in longer retention times on reverse-phase columns compared to the polar Alloc derivative .

Thermal Analysis

- This compound: TGA shows two decomposition events, likely corresponding to Alloc group removal (~150°C) and ethanolamine backbone degradation (~250°C) .

- N,O-Diacylethanolamines: Single decomposition event above 200°C due to stable amide bonds .

Biological Activity

N-(Allyloxycarbonyl)ethanolamine (CAS 66471-00-9) is a compound with notable biological activity, primarily recognized for its potential as a precursor for bioactive molecules. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethanolamine with allyl chloroformate. Its molecular formula is , and it contains both an allyloxycarbonyl group and an amino group, which contribute to its reactivity and biological activity .

1. Anticonvulsant Activity

Research has indicated that N-(allyloxycarbonyl) derivatives exhibit significant anticonvulsant activities. A study evaluated various N-alkoxycarbonyl-alpha-amino-N-methylsuccinimides, finding that compounds with the allyloxycarbonyl group showed moderate efficacy in the pentylenetetrazol (PTZ) test. The order of activity was influenced by the specific alkoxycarbonyl substituent, indicating that structural modifications can enhance or diminish anticonvulsant properties .

2. Immunomodulatory Effects

The compound's immunomodulatory effects are linked to its interactions with immune pathways. It has been suggested that modifications in the structure of related compounds can lead to varying degrees of cytokine production, influencing immune responses. For instance, lipid A derivatives have shown differential activation of immune cells through Toll-like receptor pathways, which could be analogous to the mechanisms involving this compound .

Case Studies

- Anticonvulsant Evaluation : In a study assessing the anticonvulsant properties of N-alkoxycarbonyl compounds, this compound was included in a series of tests against seizures induced by PTZ. The results demonstrated that while it exhibited some anticonvulsant activity, its efficacy was lower compared to other derivatives like N-ethoxycarbonyl-alpha-amino-N-methylsuccinimide .

- Immunological Assessment : Another study focused on the immunological activity of lipid A analogs indicated that structural variations significantly impact their ability to stimulate cytokine release from immune cells. This suggests that similar structural features in this compound could modulate immune responses through similar pathways .

Data Tables

| Compound | Anticonvulsant Activity (ED50, mg/kg) | Immune Response (Cytokine Levels) |

|---|---|---|

| This compound | Moderate (specific values not reported) | Varies by structural modification |

| N-phenoxycarbonyl | High | Significant cytokine release |

| N-ethoxycarbonyl | High | Significant cytokine release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.